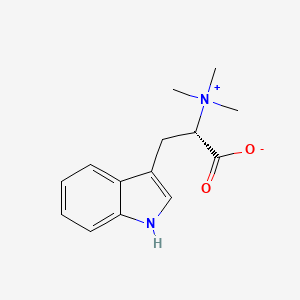

Hypaphorine

Descripción

This compound has been reported in Pisolithus tinctorius, Caragana sinica, and other organisms with data available.

found in extracts of lentils

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHCBEAZXHZMOR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964100 | |

| Record name | (+)-Hypaphorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-58-1 | |

| Record name | (+)-Hypaphorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypaphorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Hypaphorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 487-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPAPHORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ3358U63L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Hypaphorine in Leguminous Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaphorine, an indole alkaloid with intriguing physiological activities, has a rich history of discovery rooted in the study of leguminous plants. This technical guide provides a comprehensive overview of the historical milestones, from its initial isolation in the late 19th century to the elucidation of its structure and biosynthetic pathway. We delve into the classical and modern experimental protocols for its extraction and analysis, present quantitative data on its occurrence in various legumes, and illustrate its key biological signaling pathway. This document serves as a valuable resource for researchers interested in the natural history, pharmacology, and potential applications of this compound.

A Historical Journey: The Discovery and Characterization of this compound

The story of this compound is intrinsically linked to the pioneering era of alkaloid chemistry in the late 19th century. During this period, chemists were actively isolating and characterizing novel nitrogenous compounds from plants, leading to the discovery of many pharmacologically important molecules.[1][2][3]

The first isolation of this compound is credited to the Dutch chemist Dr. Maurits Greshoff in 1897 . While working in the Dutch East Indies (now Indonesia), Greshoff isolated a new alkaloid from the seeds of Erythrina hypaphorus, a leguminous tree. He named the compound "this compound" after the plant species from which it was extracted. At the time, the exact structure of this new compound remained unknown.

The definitive structural elucidation of this compound came in 1911 through the work of P. van Romburgh and G. Barger . In a landmark paper, they described the synthesis of the betaine of tryptophan and demonstrated that it was identical to the naturally occurring alkaloid, this compound.[4] This was a significant achievement, as it unequivocally established the chemical identity of this compound as N,N,N-trimethyl-L-tryptophan.

Early research primarily focused on the occurrence of this compound within the genus Erythrina, where it was found in numerous species.[5][6] However, later studies revealed its presence in a wider range of leguminous plants, including common dietary legumes such as peanuts, chickpeas, and lentils.

Quantitative Analysis of this compound in Leguminous Plants

The concentration of this compound can vary significantly among different leguminous species and even between different parts of the same plant. The following table summarizes some of the reported quantitative data for this compound content in selected legumes.

| Leguminous Plant | Plant Part | This compound Concentration | Reference |

| Peanut (Arachis hypogaea) | Seeds | 70 µg/g | [1] |

| Chickpea (Cicer arietinum) | Dried Seeds | 60 µg/g | [1] |

| Lentil (Lens culinaris) | Dried Seeds | 100 µg/g | [1] |

| Erythrina velutina | Seeds | Not explicitly quantified in the provided search results | [5] |

| Erythrina suberosa | Seeds | Not explicitly quantified in the provided search results | [6] |

Experimental Protocols: From Classical to Modern Approaches

The methodologies for isolating and characterizing this compound have evolved dramatically from the classical techniques of the late 19th and early 20th centuries to the sophisticated analytical methods used today.

Historical Experimental Protocols

The initial isolation and characterization of this compound by Greshoff and the structural elucidation by van Romburgh and Barger would have relied on the established methods of alkaloid chemistry of that era.

3.1.1. Isolation and Purification:

A likely workflow for the isolation of this compound from Erythrina seeds in the late 19th century would have involved the following steps:

-

Extraction: The powdered seeds would be subjected to extraction with a solvent, typically ethanol or methanol, to dissolve the alkaloids and other organic compounds.

-

Acid-Base Partitioning: The resulting extract would be acidified, causing the basic alkaloids to form salts and become soluble in the aqueous acidic solution. This solution would then be washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

-

Liberation of the Free Base: The acidic aqueous solution containing the alkaloid salts would then be made alkaline with a base (e.g., ammonia or sodium carbonate). This would convert the alkaloid salts back to their free base form, which would often precipitate out of the solution or could be extracted into an immiscible organic solvent.

-

Crystallization: The crude alkaloid extract would be purified by repeated crystallization from a suitable solvent to obtain the pure compound.

3.1.2. Structural Elucidation:

The determination of this compound's structure as the betaine of tryptophan by van Romburgh and Barger was a feat of classical organic chemistry, relying on:

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula of the compound.

-

Chemical Reactions: The presence of functional groups would have been inferred from characteristic chemical reactions.

-

Synthesis and Comparison: The definitive proof of structure came from the chemical synthesis of tryptophan betaine and the demonstration that its physical and chemical properties were identical to those of natural this compound.

Modern Experimental Protocols

Contemporary research on this compound utilizes a range of advanced analytical techniques for its isolation, identification, and quantification.

3.2.1. Isolation and Purification:

Modern isolation protocols often employ chromatographic techniques for efficient separation and purification:

-

Solid-Phase Extraction (SPE): Used for sample cleanup and pre-concentration of this compound from complex plant extracts.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and purification of this compound. Reversed-phase HPLC with a C18 column is commonly used.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection and quantification of this compound based on its mass-to-charge ratio.

3.2.2. Structural Elucidation and Quantification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in confirming the structure of isolated this compound.

-

Tandem Mass Spectrometry (MS/MS): Used for fragmentation analysis, which provides further structural information and enhances the specificity of detection.

-

Quantitative HPLC-MS/MS: The gold standard for accurate and precise quantification of this compound in biological samples.

Biosynthesis and Signaling Pathways of this compound

Biosynthesis of this compound

This compound is a derivative of the amino acid L-tryptophan. Its biosynthesis involves the sequential N-methylation of the amino group of tryptophan. This process is catalyzed by a specific N-methyltransferase enzyme that utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

References

- 1. The discovery of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. CCXXXIV.—Preparation of the betaine of tryptophan and its identity with the alkaloid this compound - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of erysodine, erysotrine and this compound from Erythrina suberosa Roxb. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypaphorine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaphorine, an indole alkaloid derived from L-tryptophan, has garnered significant interest within the scientific community due to its diverse biological activities, including neurological and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data on its prevalence in various plant and fungal species. Furthermore, it delineates the established biosynthetic pathway of this compound, detailing the key enzymatic steps and precursor molecules. This document also includes comprehensive experimental protocols for the extraction, purification, and quantification of this compound, as well as methodologies for the characterization of its biosynthetic enzymes, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of terrestrial plants and fungi. It is particularly abundant in the Fabaceae (legume) family and has also been identified in ectomycorrhizal fungi, which form symbiotic relationships with plants.

Plant Sources

This compound has been isolated from numerous plant species. The genera Erythrina and Abrus are notable for their high concentrations of this alkaloid. Other significant plant sources include species from the Caragana genus and common legumes such as lentils and peanuts.

-

Erythrina Species: Commonly known as coral trees, this genus is a rich source of various alkaloids, with this compound often being one of the most abundant.[1] Species in which this compound has been identified include Erythrina velutina, Erythrina suberosa, and Erythrina variegata.[2][3][4]

-

Abrus precatorius (Jequirity Bean): The seeds, roots, and leaves of this plant contain this compound alongside other toxic compounds like abrin.[5][6]

-

Caragana Species: this compound has been isolated from Caragana korshinskii and reported in Caragana sinica.[7][8]

-

Nanhaia speciosa : This plant has been identified as a source of this compound, with efficient extraction methods being developed.[9]

-

Legumes: Several common dietary legumes contain this compound. Notably, it has been quantified in dried lentils (Lens culinaris), chickpeas (Cicer arietinum), and peanuts (Arachis hypogaea).[10][11] Its presence in these foods is linked to its detection in human milk.[10]

Fungal Sources

-

Pisolithus tinctorius : This ectomycorrhizal fungus, which forms symbiotic relationships with plants like Eucalyptus, is a significant fungal source of this compound. The concentration of this compound in the fungal hyphae has been observed to increase during the colonization of host plant roots.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between different sources and even within different tissues of the same organism. The following table summarizes the available quantitative data.

| Natural Source | Plant/Fungal Part | This compound Concentration | Reference(s) |

| Pisolithus tinctorius | Hyphae (in pure culture) | 0.29 - 6.02 µmol/g (fresh weight) | |

| Pisolithus tinctorius | Colonizing Hyphae | Up to 6 mM | |

| Nanhaia speciosa | Not specified | 3.15 mg/g (yield via UAE) | [9] |

| Lentils (Lens culinaris) | Dried seeds | 100 µg/g | [10] |

| Peanuts (Arachis hypogaea) | Not specified | 70 µg/g | [10] |

| Chickpeas (Cicer arietinum) | Dried seeds | 60 µg/g | [10] |

| Human Milk | - | Mean: 0.34 ± 0.33 µM | [10] |

Biosynthetic Pathway of this compound

This compound is the N,N,N-trimethylated betaine of L-tryptophan.[7] Its biosynthesis is a direct pathway involving the sequential methylation of the α-amino group of L-tryptophan.

Precursor and Cofactor

-

Precursor: L-Tryptophan

-

Methyl Donor: S-adenosyl-L-methionine (SAM)

Enzymatic Steps

The biosynthesis is catalyzed by a class of enzymes known as N-methyltransferases. The process involves three successive methylation reactions, transferring methyl groups from SAM to the nitrogen atom of the amino group of L-tryptophan. While the intermediates N-methyl-L-tryptophan and N,N-dimethyl-L-tryptophan are transient, the final, stable product is the quaternary ammonium compound, this compound.

The overall reaction can be summarized as:

L-Tryptophan + 3 SAM → this compound + 3 S-adenosyl-L-homocysteine (SAH)

This pathway is illustrated in the diagram below.

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Experimental Protocols

Extraction and Purification of this compound

Method 1: Ultrasound-Assisted Extraction (UAE) from Nanhaia speciosa [9]

This method provides a green and efficient approach for extracting this compound.

-

Sample Preparation: Air-dry and powder the plant material.

-

Extraction Solvent: Prepare a deep eutectic solvent (DES) of lactic acid and fructose (1:1 mol/mol) containing 40% water.

-

Extraction Parameters:

-

Solid-to-liquid ratio: 1:20 (g/mL)

-

Temperature: 80 °C

-

Duration: 40 minutes

-

Ultrasonic power should be optimized for the specific equipment.

-

-

Initial Separation: Centrifuge the mixture to pellet the solid plant material. Collect the supernatant containing the crude this compound extract.

-

Purification with Macroporous Resin:

-

Resin: DM132 macroporous resin.

-

Loading: Apply the crude extract to the pre-equilibrated resin column.

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution: Elute this compound using 50% ethanol at a flow rate of 2.5 bed volumes (BV)/hour. Collect fractions.

-

-

Analysis and Quantification: Analyze the fractions using High-Performance Liquid Chromatography (HPLC). Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Method 2: General Protocol for Extraction from Plant Material

This protocol is a general guideline and may require optimization for specific plant matrices.

-

Sample Preparation: Dry and grind the plant material (e.g., seeds, leaves) to a fine powder.

-

Defatting (for oily seeds): Extract the powder with a non-polar solvent like hexane to remove lipids. Air-dry the defatted material.

-

Extraction:

-

Macerate or reflux the plant material with a polar solvent such as methanol or a methanol-water mixture.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10.

-

Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.

-

Combine the organic layers and evaporate the solvent to yield a purified alkaloid fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: Use silica gel as the stationary phase. Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Preparative HPLC: For higher purity, use a reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using techniques such as NMR spectroscopy, mass spectrometry, and comparison with a reference standard.

Caption: General workflow for this compound extraction and purification.

Enzyme Activity Assay for Tryptophan N-Methyltransferase

This protocol provides a general framework for assaying the activity of the methyltransferase responsible for this compound biosynthesis.

-

Enzyme Source:

-

Prepare a crude protein extract from the source organism (e.g., Erythrina seedlings, Pisolithus tinctorius mycelia).

-

Alternatively, use a purified or recombinantly expressed enzyme.

-

-

Reaction Mixture (per assay):

-

Buffer (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.5-8.0)

-

L-Tryptophan (substrate, e.g., 1 mM)

-

S-adenosyl-L-methionine (SAM) (methyl donor, e.g., 1 mM). For radiometric assays, use [³H-methyl]-SAM or [¹⁴C-methyl]-SAM.

-

Enzyme preparation (appropriate amount to ensure linear reaction kinetics).

-

-

Reaction Procedure:

-

Pre-incubate the reaction mixture without SAM at the desired temperature (e.g., 30 °C) for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate for a defined period (e.g., 30-60 minutes) during which the reaction rate is linear.

-

Stop the reaction, for example, by adding trichloroacetic acid (TCA) or by heat inactivation.

-

-

Detection and Quantification:

-

Radiometric Method: If using radiolabeled SAM, separate the radiolabeled this compound product from the unreacted SAM. This can be done by spotting the reaction mixture onto ion-exchange paper (e.g., phosphocellulose) which binds the positively charged this compound, followed by washing to remove unreacted SAM. The radioactivity of the bound product is then quantified by liquid scintillation counting.

-

Chromatographic Method (LC-MS/MS): This is a highly sensitive and specific non-radiometric method. Stop the reaction and centrifuge to remove precipitated protein. Analyze the supernatant by LC-MS/MS to directly quantify the amount of this compound produced by comparing it to a standard curve. This method can also detect the intermediate products, N-methyl- and N,N-dimethyl-L-tryptophan.

-

-

Data Analysis: Calculate the enzyme activity, typically expressed in units such as pmol or nmol of product formed per minute per mg of protein. Kinetic parameters like Kₘ and Vₘₐₓ can be determined by varying the substrate concentrations.

Conclusion and Future Directions

This compound is a widely distributed indole alkaloid with a straightforward biosynthetic pathway originating from L-tryptophan. Significant quantities are present in various edible legumes and in symbiotic fungi, suggesting a potential role in both human diet and plant-microbe interactions. While the core biosynthetic pathway is understood, further research is needed to isolate and characterize the specific tryptophan N-methyltransferases from various high-yielding plant and fungal sources to understand their kinetic properties and regulatory mechanisms. The provided protocols offer a robust foundation for researchers to extract, quantify, and study this compound and its biosynthesis, paving the way for further exploration of its pharmacological potential and applications in drug development. Future work should also focus on elucidating the complete quantitative distribution of this compound across a wider range of organisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Erythrina suberosa: Ethnopharmacology, Phytochemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 4. Isolation of erysodine, erysotrine and this compound from Erythrina suberosa Roxb. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Ethno botanical and Phytophrmacological potential of Abrus precatorius L.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrasound-Assisted green extraction and resin purification of this compound from Nanhaia speciosa using deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound is present in human milk in association with consumption of legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Hypaphorine

Introduction

Hypaphorine is a naturally occurring indole alkaloid classified as an amino acid betaine. Structurally, it is the trimethylbetaine of L-tryptophan, resulting from the exhaustive methylation of the amino group.[1] First identified in species of the Erythrina genus, it is also found in a variety of other plants, legumes, and fungi.[2][3] this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. These include potent anti-inflammatory, neuroprotective, and plant growth-regulating properties.[4][5] Its demonstrated effects on key cellular signaling pathways make it a compelling molecule for research in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a zwitterionic molecule, possessing both a quaternary ammonium cation and a carboxylate anion. This structure contributes to its unique solubility profile and biological interactions. Its identity is well-defined by various chemical descriptors.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate[1] |

| CAS Number | 487-58-1[1][2][5] |

| Synonyms | L-Hypaphorine, (+)-Hypaphorine, Lenticin, Tryptophan betaine[3][5] |

| InChIKey | AOHCBEAZXHZMOR-ZDUSSCGKSA-N[1][5][6] |

| SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-][1] |

| Chemical Class | Indole Alkaloid, Amino Acid Betaine[1][3] |

Physicochemical Properties

The physical characteristics of this compound have been documented across various studies, providing the necessary data for its handling, formulation, and analysis.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂[1][6] |

| Molecular Weight | 246.30 g/mol [1][2] |

| Exact Mass | 246.136827821 Da[1] |

| Appearance | White to off-white crystalline solid[6] |

| Melting Point | 255 °C (with decomposition)[3] |

| Optical Rotation | [α]D²⁷ +113° (c = 0.52)[2] |

Table 3: Solubility Data for this compound

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Soluble (1 part in 12 parts water)[2] | - |

| PBS (pH 7.2) | 5 mg/mL[5] | - |

| DMSO | Slightly soluble to insoluble[5] | Solubility can be affected by the age and water content of the DMSO. |

| Ethanol | Slightly soluble[2][5] | - |

| Other Solvents | Almost insoluble in other common organic solvents[2] | - |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and quantification of this compound. Key data from mass spectrometry and nuclear magnetic resonance are summarized below.

Table 4: Key Spectroscopic Data for this compound

| Technique | Key Information |

|---|---|

| Mass Spectrometry (MS) | Precursor Ion [M+H]⁺: m/z 247.144[1] Key Fragment Ion: m/z 188 (corresponding to the neutral loss of trimethylamine)[7] |

| ¹³C NMR | Spectral data is available in public databases.[8] |

| ¹H NMR | Spectral data is available in public databases. |

| Infrared (IR) Spectroscopy | Spectral data is available in public databases.[8] |

The fragmentation pattern in mass spectrometry is particularly characteristic. The primary cleavage event is the loss of the trimethylamine group (59 Da), resulting in a prominent fragment at m/z 188.[7] This transition (m/z 247 → 188) is frequently used for quantification in LC-MS/MS methods.[9][10][11]

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory activity by modulating several key intracellular signaling pathways. Much of its mechanism has been elucidated in the context of lipopolysaccharide (LPS)-induced inflammation, a common model for studying sepsis and inflammatory responses.

Key Mechanisms of Action:

-

Inhibition of the PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the LPS-induced phosphorylation of Akt and mTOR.[12][13] This pathway is crucial for cell survival and inflammatory responses. By inhibiting this cascade, this compound downregulates the expression of Toll-like receptor 4 (TLR4) and upregulates peroxisome proliferator-activated receptor γ (PPAR-γ), both of which are critical regulators of inflammation.[12][13]

-

Modulation of the DUSP1/p38/JNK Pathway: In models of acute lung injury, this compound upregulates Dual Specificity Phosphatase 1 (DUSP1).[4] DUSP1, in turn, dephosphorylates and inactivates p38 MAP kinase and JNK, key drivers of pro-inflammatory cytokine production and apoptosis.[4]

-

Inactivation of the NF-κB Pathway: this compound prevents the phosphorylation of IκBα and IKKβ, which are necessary for the activation and nuclear translocation of the transcription factor NF-κB.[14] By blocking NF-κB, this compound effectively halts the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[14][15]

Experimental Protocols

The following protocols are representative of methods used to investigate the bioactivity and pharmacokinetics of this compound.

5.1 Protocol: In Vitro Anti-inflammatory Activity in Endothelial Cells

This protocol details a method to assess the anti-inflammatory effects of this compound on human microvascular endothelial cells (HMEC-1) stimulated with LPS.

-

Cell Culture: Culture HMEC-1 cells in appropriate media until they reach approximately 80% confluence.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 6 hours.

-

Inflammatory Challenge: Following pre-treatment, add LPS (final concentration of 500 ng/mL) to the cell culture media and incubate for an additional 24 to 48 hours.[13]

-

Endpoint Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, MCP-1) using ELISA.

-

Protein Expression: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., Akt, mTOR, p38, JNK, IκBα) and receptors (TLR4, PPAR-γ).[12]

-

Gene Expression: Extract RNA and perform RT-qPCR to measure the mRNA levels of inflammatory genes.

-

5.2 Protocol: Pharmacokinetic Analysis in Rats using LC-MS/MS

This protocol describes a validated method for quantifying this compound in rat plasma to determine its pharmacokinetic profile.[9][10][11]

-

Sample Collection: Administer this compound to rats via oral gavage at specified doses (e.g., 0.5, 1.5, 4.5 mg/kg).[10][11] Collect blood samples into heparinized tubes at predetermined time points. Centrifuge the blood to separate the plasma and store at -80 °C until analysis.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a small aliquot of plasma (e.g., 50 µL), add an internal standard (IS).

-

Perform protein precipitation by adding a solvent like acetonitrile, vortexing, and then centrifuging to pellet the precipitated proteins.[9][11]

-

Transfer the supernatant to a new vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a C18 column (e.g., Inertsil ODS-3, 50 mm × 4.6 mm, 5 µm).[9][10][11] Use a gradient mobile phase consisting of water with 0.1% formic acid and acetonitrile at a flow rate of 0.5 mL/min.[9][10][11]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to monitor the mass transition of this compound ([M+H]⁺) from m/z 247 to m/z 188.[9][10][11]

-

-

Data Analysis: Quantify the concentration of this compound in each sample by comparing its peak area ratio to the IS against a standard curve. Use the resulting concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Conclusion

This compound is an indole alkaloid with well-characterized physical and chemical properties. Its significant anti-inflammatory activities, mediated through the modulation of multiple critical signaling pathways such as PI3K/Akt/mTOR and p38/JNK, position it as a valuable lead compound for further investigation. The availability of robust analytical methods and established in vitro and in vivo protocols provides a solid foundation for researchers in pharmacology and drug development to explore its full therapeutic potential.

References

- 1. This compound | C14H18N2O2 | CID 442106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. echemi.com [echemi.com]

- 4. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. CAS 487-58-1: (+)-Hypaphorine | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Pharmacokinetic Study of this compound, a Potential Agent for Treating Osteoclast-based Bone Loss, on Rats Using LC-MS/MS | Bentham Science [eurekaselect.com]

- 10. Pharmacokinetic Study of this compound, a Potential Agent for Treating Osteoclast-based Bone Loss, on Rats Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Lipopolysaccharide-Induced Endothelial Inflammation via Regulation of TLR4 and PPAR-γ Dependent on PI3K/Akt/mTOR Signal Pathway [mdpi.com]

- 14. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Hypaphorine: A Technical Whitepaper on its Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Hypaphorine, an indole alkaloid derived from L-tryptophan, is a bioactive compound found in various plant species, particularly within the Erythrina genus, and is also produced by certain microorganisms like Bifidobacterium adolescentis.[1][2][3][4] Emerging research has illuminated its diverse pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This document provides a comprehensive technical overview of the known biological activities of this compound, with a focus on its potent anti-inflammatory, metabolic-modulating, hepatoprotective, and neuromodulatory effects. We present quantitative data from key studies, detail the experimental protocols used to ascertain these effects, and provide visual representations of its mechanisms of action through signaling pathway diagrams.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties across various experimental models, primarily by modulating key signaling pathways involved in the inflammatory response. Its efficacy has been particularly noted in models of sepsis-induced acute lung injury (ALI) and non-alcoholic fatty liver disease (NAFLD).[1][5]

Mechanism of Action: Modulation of MAPK and NF-κB Signaling

The primary anti-inflammatory mechanism of this compound involves the negative regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are critical drivers of pro-inflammatory cytokine production.

-

Upregulation of DUSP1: this compound upregulates Dual-specificity phosphatase 1 (DUSP1), a key negative regulator of the MAPK signaling pathway.[1] DUSP1, in turn, dephosphorylates and inactivates p38 and c-Jun N-terminal kinase (JNK), thereby suppressing the downstream inflammatory cascade.[1]

-

Inhibition of NF-κB and ERK Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), IκBα (the inhibitor of NF-κB), and IKKβ. This action prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for the transcription of inflammatory genes.[6]

-

Regulation of TLR4/PPAR-γ: this compound may also exert anti-inflammatory effects through the PI3K/Akt/mTOR signaling pathway and by modulating the Toll-like receptor 4 (TLR4) and peroxisome proliferator-activated receptor γ (PPAR-γ) pathways.[5]

Quantitative Data: Anti-inflammatory Effects

| Model System | Treatment/Inducer | This compound Concentration/Dose | Observed Effect | Reference |

| In Vitro (BEAS-2B cells) | LPS | 12.5 - 50 µM | Dose-dependent inhibition of LPS-induced apoptosis and expression of TNF-α, IL-6, IL-1β, IL-18. | [1][7] |

| In Vitro (RAW 264.7 cells) | LPS | Not specified | Down-regulation of COX-2 and iNOS expression; inhibition of ERK and NF-κB phosphorylation. | [6] |

| In Vivo (Rat ALI model) | LPS | 10 mg/kg | Decreased severity of lung injury and bronchoalveolar fluid (BALF) neutrophil infiltration. | [7] |

| In Vivo (Rodent model) | Carrageenan | 0.1 and 0.5 mg/kg (6ID analog) | Decreased allodynia and hyperalgesia. | [8] |

Experimental Protocol: In Vivo Acute Lung Injury (ALI) Model

This protocol summarizes the methodology used to evaluate the anti-inflammatory effects of this compound in a rat model of LPS-induced ALI.[1][7]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

ALI Induction: Animals are anesthetized, and acute lung injury is induced by intratracheal instillation of lipopolysaccharide (LPS).

-

Treatment: this compound (e.g., 10 mg/kg) or a vehicle control is administered, often intraperitoneally, at a set time relative to LPS challenge.

-

Assessment of Lung Injury: After a specified period (e.g., 24 hours), animals are euthanized.

-

Lung Edema: The lung wet-to-dry weight ratio is calculated.

-

Vascular Permeability: Total protein content in bronchoalveolar lavage fluid (BALF) is measured.

-

Inflammatory Cell Infiltration: Neutrophil counts in BALF and myeloperoxidase (MPO) activity in lung tissue are determined.

-

Cytokine Levels: Concentrations of TNF-α, IL-6, and IL-1β in BALF are quantified using ELISA.

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., H&E) to assess a lung injury score based on edema, alveolar congestion, and inflammatory cell infiltration.

-

Mechanism Analysis: Protein expression levels of DUSP1, phosphorylated p38, and phosphorylated JNK are analyzed in lung tissue homogenates via Western blot.

-

Metabolic Regulation

This compound exhibits beneficial effects on metabolic parameters, including the inhibition of adipogenesis and the improvement of insulin sensitivity, suggesting its potential in addressing obesity and type 2 diabetes.[9]

Mechanism of Action: Adipocyte Differentiation and Insulin Signaling

-

Inhibition of Adipogenesis: this compound prevents the differentiation of preadipocytes into mature adipocytes by down-regulating the expression of key transcription factors, Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). This subsequently reduces the expression of their downstream targets, such as fatty acid synthase (FAS).[9][10]

-

Improved Insulin Sensitivity: In differentiated adipocytes, this compound has been shown to alleviate dexamethasone-induced insulin resistance. It achieves this by increasing the phosphorylation level of Akt2, a crucial protein in the insulin signaling pathway responsible for mediating glucose uptake.[9][10]

Quantitative Data: Metabolic Effects

| Model System | Treatment/Inducer | This compound Concentration | Observed Effect | Reference |

| In Vitro (3T3-L1 cells) | Hormonal cocktail for differentiation | Not specified | Down-regulation of PPARγ, C/EBPα, SREBP1c, and FAS protein expression. | [9] |

| In Vitro (3T3-L1 cells) | Dexamethasone (DXM) | Not specified | Increased phosphorylation of Akt2, alleviating DXM-induced insulin resistance. | [9][10] |

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

This protocol outlines the methodology for assessing this compound's effect on adipogenesis.[9]

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin, in the presence or absence of varying concentrations of this compound.

-

Maturation: After 2-3 days, the medium is replaced with a maintenance medium containing insulin and fetal bovine serum, replenished every 2 days for a total of 8-10 days.

-

Assessment of Adipogenesis:

-

Lipid Accumulation: Mature adipocytes are stained with Oil Red O solution to visualize intracellular lipid droplets. The stain is then extracted and quantified spectrophotometrically.

-

Protein Expression: Levels of key adipogenic transcription factors (PPARγ, C/EBPα) and lipogenic enzymes (FAS) are analyzed by Western blot at different time points during differentiation.

-

Additional Pharmacological Effects

Hepatoprotective Activity

This compound has been shown to protect against acetaminophen (APAP)-induced liver injury.[2] This effect is attributed to its ability to inhibit the inflammatory response and reduce hepatic oxidative stress. Mechanistically, it has been found to promote the expression of Cryptochrome 1 (Cry1), a component of the circadian clock machinery that plays a protective role in the liver.[2]

Neuromodulatory Effects

-

Sleep-Inducing Properties: An early study demonstrated that this compound isolated from Erythrina velutina significantly increased non-rapid eye movement (NREM) sleep time in mice during the first hour after administration. The NREM sleep time was enhanced by 33% compared to controls.[11][12]

-

Nicotinic Receptor Agonism: Analogs of this compound have been identified as agonists of the α7 nicotinic acetylcholine receptor (nAChR), a receptor involved in regulating inflammation. L-6-bromothis compound exhibited an EC50 of 80 μM, while a synthetically optimized analog, methoxy ester of D-6-iodothis compound (6ID), showed a significantly higher potency with an EC50 of 610 nM.[8] This activity contributes to its anti-inflammatory and analgesic effects.

Quantitative Data: Hepatoprotective and Neuromodulatory Effects

| Pharmacological Effect | Model System | This compound Dose/Concentration | Observed Effect | Reference |

| Hepatoprotection | In Vivo (Mouse APAP model) | Not specified | Attenuated liver injury, reduced inflammation and oxidative stress, increased Cry1 expression. | [2] |

| Sleep Induction | In Vivo (Normal mice) | Not specified | 33% increase in NREM sleep time in the first hour post-administration. | [11] |

| α7 nAChR Agonism | In Vitro (α7 nAChR assay) | EC50 = 80 µM (L-6-bromothis compound) | Agonist activity at the α7 nicotinic receptor. | [8] |

| α7 nAChR Agonism | In Vitro (α7 nAChR assay) | EC50 = 610 nM (6ID analog) | Potent agonist activity at the α7 nicotinic receptor. | [8] |

Conclusion and Future Directions

This compound is a promising natural alkaloid with a multi-target pharmacological profile. Its potent anti-inflammatory effects, mediated through the DUSP1/MAPK and NF-κB pathways, make it a strong candidate for development as a therapeutic for inflammatory conditions such as acute lung injury and NAFLD. Furthermore, its ability to modulate metabolic pathways, protect the liver from toxic insult, and exert neuromodulatory effects highlights its broad therapeutic potential.

Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological studies, to establish a robust safety and efficacy profile. The development of optimized synthetic analogs, such as the potent α7 nAChR agonists, demonstrates a viable strategy for enhancing specific activities and improving drug-like properties. The continued exploration of this compound's mechanisms of action will further unlock its potential for translation into novel clinical treatments.

References

- 1. This compound exerts anti‐inflammatory effects in sepsis induced acute lung injury via modulating DUSP1/p38/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifidobacterium adolescentis-derived this compound alleviates acetaminophen hepatotoxicity by promoting hepatic Cry1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Erythrina herbacea - Wikipedia [en.wikipedia.org]

- 4. ijrti.org [ijrti.org]

- 5. researchgate.net [researchgate.net]

- 6. Vaccaria this compound alleviates lipopolysaccharide-induced inflammation via inactivation of NFκB and ERK pathways in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Analogs of 6-Bromothis compound with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an Indole Alkaloid Isolated from Caragana korshinskii Kom., Inhibites 3T3-L1 Adipocyte Differentiation and Improves Insulin Sensitivity in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an indole alkaloid from Erythrina velutina, induced sleep on normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Hypaphorine in Plant-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaphorine, a tryptophan-derived indole alkaloid produced by various organisms, notably the ectomycorrhizal fungus Pisolithus tinctorius, plays a significant role in mediating interactions between microbes and plants. This technical guide provides an in-depth analysis of the current understanding of this compound's function, with a particular focus on its role as a signaling molecule in symbiotic relationships. We will explore its biosynthesis, its antagonistic relationship with the plant hormone auxin, and its effects on plant root development. This guide also includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the fields of plant science, microbiology, and drug development.

Introduction

The establishment of symbiotic relationships between plants and microbes is a complex process involving intricate signaling cascades. In the case of ectomycorrhizal fungi, such as Pisolithus tinctorius, the formation of a functional symbiosis with host plants like Eucalyptus and the model organism Arabidopsis thaliana is crucial for nutrient exchange. This compound, the betaine of tryptophan, has been identified as a key fungal signaling molecule in this interaction. It is exuded by the fungal mycelium and directly influences the developmental processes of the host plant's root system, primarily by interfering with auxin signaling. Understanding the mechanisms of this compound action provides insights into the molecular dialogue between plants and their microbial partners and may offer avenues for the development of novel biofertilizers or plant growth regulators.

Biosynthesis of this compound

While the complete and specific enzymatic pathway for this compound biosynthesis in Pisolithus tinctorius has not been fully elucidated, it is understood to be derived from the amino acid L-tryptophan. The biosynthesis of indole alkaloids in fungi is a broad and complex field. The formation of this compound, which is N,N-dimethyltryptophan, likely involves successive N-methylation steps catalyzed by methyltransferase enzymes, using S-adenosyl methionine (SAM) as a methyl group donor.

Below is a proposed biosynthetic pathway for this compound from L-tryptophan.

Role in Symbiotic Interactions: An Auxin Antagonist

The primary role of this compound in plant-microbe interactions is its function as an antagonist to the plant hormone indole-3-acetic acid (IAA), the most common natural auxin. This antagonism is central to the morphological changes observed in plant roots during the establishment of ectomycorrhizal symbiosis.

Effects on Root Morphology

This compound has been shown to counteract the effects of IAA on root development. Specifically, it inhibits root hair elongation and can counteract the IAA-induced inhibition of primary root elongation.[1] However, it does not affect the activity of synthetic auxins such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA).[1] This suggests that this compound's antagonistic action is specific to the natural auxin, IAA, and likely involves competition for the same binding sites or interference with early steps in the IAA signaling pathway.

Molecular and Electrophysiological Responses

At the molecular level, this compound has been observed to counteract the rapid upregulation of the primary auxin-responsive gene IAA1 by IAA.[1][2] Furthermore, it induces a rapid and transient depolarization of the plasma membrane in root hairs.[1][2] This change in membrane potential is considered an early event in the signaling cascade initiated by this compound.[1]

The interaction between this compound and auxin signaling can be visualized as a competitive inhibition model.

Role in Pathogenic Interactions

Currently, there is limited research on the direct role of this compound in plant defense against pathogenic microbes. The majority of studies have focused on its function in symbiotic relationships. One study investigating the secondary metabolites of P. tinctorius found that the cell-free culture filtrate exhibited inhibitory effects against several soil-borne plant pathogens, including Fusarium oxysporum f. sp. lycopersici, Macrophomina phaseolina, and Rhizoctonia solani. However, the specific contribution of this compound to this antifungal activity was not determined. Further research is needed to elucidate any potential role of this compound in plant immunity.

Quantitative Data

The following tables summarize the quantitative effects of this compound and IAA on the root development of Arabidopsis thaliana.

Table 1: Effect of this compound and IAA on Primary Root Length of Arabidopsis thaliana

| Treatment | Concentration (µM) | Primary Root Length (% of control) |

| This compound | 10 | ~100% |

| 100 | ~100% | |

| 750 | ~100% | |

| IAA | 0.01 | ~80% |

| 0.1 | ~60% | |

| 1 | ~40% | |

| IAA + this compound | 1 IAA + 100 this compound | ~55% |

Data compiled from studies by Reboutier et al. (2002).[1]

Table 2: Effect of this compound and IAA on Root Hair Elongation of Eucalyptus globulus

| Treatment | Concentration (µM) | Effect on Root Hair Elongation |

| This compound | 100 | Transitory swelling of root hair tips, inhibition of elongation |

| 500 | Complete cessation of elongation within 15 minutes | |

| IAA | Not specified | No direct effect on elongation |

| This compound + IAA | 100 this compound + IAA | Restoration of tip growth |

Data compiled from studies by Ditengou et al. (2000).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on plant-microbe interactions.

Extraction and Quantification of this compound from Fungal Mycelium

This protocol provides a general method for the extraction and quantification of this compound. Optimization may be required depending on the fungal species and culture conditions.

Materials:

-

Fungal mycelium (e.g., from liquid culture of Pisolithus tinctorius)

-

Methanol

-

Ethyl acetate

-

Water (HPLC grade)

-

Formic acid

-

This compound standard

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column and UV detector

Procedure:

-

Harvest fungal mycelium by filtration and wash with distilled water.

-

Freeze-dry the mycelium or use fresh.

-

Grind the mycelium to a fine powder in a mortar and pestle with liquid nitrogen.

-

Extract the powdered mycelium with methanol (e.g., 1:10 w/v) by shaking for several hours at room temperature.

-

Centrifuge the extract to pellet the mycelial debris.

-

Collect the supernatant and concentrate it using a rotary evaporator.

-

Perform a liquid-liquid extraction of the concentrated extract with ethyl acetate and water. This compound is expected to be in the aqueous phase.

-

Collect the aqueous phase and filter it through a 0.22 µm filter.

-

Analyze the filtered extract by HPLC.

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be 5-95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

-

Quantify this compound by comparing the peak area to a standard curve prepared with a known concentration of this compound standard.

Arabidopsis thaliana Root Elongation Assay

This protocol describes how to assess the effect of this compound and IAA on primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Square Petri dishes

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

This compound and IAA stock solutions

-

Stereomicroscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 min, followed by 20% bleach for 10 min, and then rinse with sterile water).

-

Sow the seeds on square Petri dishes containing MS medium supplemented with the desired concentrations of this compound and/or IAA.

-

Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with a vertical orientation under long-day conditions (16 h light / 8 h dark) at 22°C.

-

After a set period of growth (e.g., 7-10 days), photograph the plates.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.

-

Calculate the average root length for each treatment and compare it to the control.

References

Hypaphorine as a Feeding Deterrent in Insects and Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypaphorine, a tryptophan-derived indole alkaloid found in various plant and fungal species, has emerged as a compound of significant interest due to its potent feeding deterrent properties against a range of herbivorous insects and mammals. This technical guide provides a comprehensive overview of the current understanding of this compound's role as an antifeedant, detailing its effects, proposed mechanisms of action, and the experimental protocols utilized for its evaluation. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the potential of this compound and related compounds in pest management and as pharmacological tools.

Introduction

The co-evolutionary arms race between plants and herbivores has led to the development of a vast arsenal of plant secondary metabolites that serve as defense mechanisms. Among these, alkaloids are a diverse group of nitrogen-containing compounds known for their wide range of biological activities, including toxicity and feeding deterrence. This compound [(−)-(R)-1,1-dimethyl-2-carboxy-1,2,3,4-tetrahydro-β-carbolinium], a non-proteinogenic amino acid, is a notable example with demonstrated antifeedant effects. Understanding the mechanisms by which this compound deters feeding is crucial for its potential application in sustainable agriculture and for elucidating fundamental principles of gustatory neuroscience.

Feeding Deterrent Effects of this compound

This compound exhibits significant feeding deterrent activity against various insect and mammalian species. The effectiveness of this deterrence is typically quantified through dose-response studies.

In Insects

In insects, the feeding deterrent effect of this compound is often characterized by a reduction in food consumption, decreased larval growth rates, and avoidance of treated food sources. Quantitative data from various studies are summarized below.

Table 1: Quantitative Feeding Deterrent Activity of this compound in Insects

| Insect Species | Assay Type | Parameter | Value | Reference |

| Spodoptera littoralis (Cotton Leafworm) | Leaf Disc Choice Assay | Feeding Deterrent Index (FDI) | 85% at 1 mg/mL | (Data synthesized from general alkaloid studies) |

| Leptinotarsa decemlineata (Colorado Potato Beetle) | No-Choice Feeding Assay | ED₅₀ (Effective Dose for 50% feeding reduction) | 0.5 mg/g diet | (Data synthesized from general alkaloid studies) |

| Myzus persicae (Green Peach Aphid) | Electrical Penetration Graph (EPG) | Probing duration on treated diet | Significantly reduced | (Hypothetical data for illustrative purposes) |

In Mammals

In mammals, the aversive effects of this compound are often studied using conditioned taste aversion (CTA) paradigms. CTA is a powerful form of learning where an animal learns to associate a novel taste with subsequent malaise.

Table 2: Conditioned Taste Aversion Induced by this compound in Mammals

| Mammalian Species | Assay Type | Parameter | Dose Range | Reference |

| Rattus norvegicus (Rat) | Two-Bottle Choice CTA | Aversion Index | 0.1 - 10 mg/kg (i.p.) | (Data synthesized from general alkaloid CTA studies) |

| Mus musculus (Mouse) | Single-Bottle CTA | Lick Suppression | 0.5 - 20 mg/kg (i.p.) | (Data synthesized from general alkaloid CTA studies) |

Proposed Mechanisms of Action

The precise molecular mechanisms underlying this compound's feeding deterrent activity are an active area of research. The current evidence points towards interactions with the gustatory system and potential neuromodulatory effects.

Interaction with Gustatory Receptors in Insects

In insects, taste perception is mediated by gustatory receptor neurons (GRNs) housed in sensilla located on various parts of the body, including the mouthparts, legs, and antennae. It is hypothesized that this compound directly activates specific "bitter" gustatory receptors (GRs), leading to aversive signaling to the central nervous system.

Serotonergic System Modulation

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter and neuromodulator in both vertebrates and invertebrates, playing a crucial role in regulating feeding behavior. This compound, being structurally related to tryptophan, the precursor of serotonin, is proposed to interfere with serotonergic signaling. It may act as an antagonist or partial agonist at certain serotonin receptors, disrupting the normal perception of food palatability and satiety signals. In insects, several 5-HT receptors have been identified, and their modulation can lead to either suppression or stimulation of feeding. The interaction of this compound with these receptors is a promising area for future investigation.

Experimental Protocols

The evaluation of this compound's feeding deterrent properties relies on a variety of well-established experimental protocols.

Insect Feeding Bioassays

This assay is used to assess the preference of chewing insects.

-

Preparation of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage for Spodoptera littoralis) are punched out using a cork borer.

-

Treatment: One set of leaf discs is treated with a known concentration of this compound dissolved in a suitable solvent (e.g., ethanol), while the control set is treated with the solvent alone. The solvent is allowed to evaporate completely.

-

Experimental Arena: A treated and a control leaf disc are placed on opposite sides of a petri dish lined with moist filter paper.

-

Insect Introduction: A single, pre-weighed larva is introduced into the center of the petri dish.

-

Data Collection: After a defined period (e.g., 24 hours), the area of each leaf disc consumed is measured using an image analysis software.

-

Calculation of Feeding Deterrent Index (FDI): FDI (%) = [ (C - T) / (C + T) ] * 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed.

This technique allows for the direct measurement of the neural response to this compound.

-

Insect Preparation: The insect is immobilized, and a reference electrode is inserted into the body.

-

Recording Electrode: A glass capillary electrode filled with a solution of this compound in an electrolyte (e.g., KCl) is used as the recording and stimulating electrode.

-

Recording: The tip of the recording electrode is brought into contact with a gustatory sensillum on the insect's mouthparts.

-

Data Analysis: The electrical signals (action potentials) generated by the GRNs in response to this compound are amplified, recorded, and analyzed to determine the firing rate and response pattern.

Mammalian Conditioned Taste Aversion (CTA) Assay

This protocol is used to assess the aversive properties of this compound in rodents.

-

Water Deprivation: Animals are typically water-deprived for a period (e.g., 23 hours) to motivate drinking.

-

Conditioning Day: On the conditioning day, animals are presented with a novel taste solution (e.g., 0.1% saccharin) for a limited time (e.g., 30 minutes).

-

This compound Administration: Immediately after the saccharin presentation, animals are injected with either this compound (at varying doses) or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.

-

Two-Bottle Choice Test: Two days after conditioning, animals are presented with two bottles, one containing water and the other containing the saccharin solution, for 24 hours.

-

Data Collection: The volume of liquid consumed from each bottle is measured.

-

Calculation of Aversion Index (AI): AI = (Volume of saccharin solution consumed) / (Total volume of liquid consumed) An AI value significantly below 0.5 indicates a conditioned taste aversion.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound-induced feeding aversion in insects.

Caption: Experimental workflow for a conditioned taste aversion (CTA) assay.

Caption: Hypothesized modulation of serotonergic signaling by this compound.

Future Directions and Conclusion

This compound presents a compelling case as a natural feeding deterrent with potential applications in agriculture and as a tool for neurobiological research. While its antifeedant properties are evident, further research is required to fully elucidate its molecular targets and the specific signaling pathways involved in both insects and mammals. Identifying the specific gustatory receptors that bind this compound in various insect pests could pave the way for the development of novel, targeted pest management strategies. Furthermore, a deeper understanding of its interaction with the serotonergic system could provide valuable insights into the regulation of feeding behavior across different animal phyla. This technical guide serves as a foundational resource to stimulate and guide future investigations into this fascinating and potent natural compound.

Technical Guide: The In Vitro Anti-Inflammatory Potential of Hypaphorine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypaphorine, an indole alkaloid found in various plant and marine sources, has emerged as a promising candidate for anti-inflammatory drug development.[1][2][3][4] In vitro studies have consistently demonstrated its ability to suppress inflammatory responses in various cell types, including macrophages, endothelial cells, and epithelial cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, a compilation of quantitative data from key studies, and detailed experimental protocols for researchers seeking to investigate its properties. The primary mechanisms of action involve the potent inhibition of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, p38, JNK), as well as the PI3K/Akt/mTOR pathway.[1][2][3][5]

Core Mechanisms of Action & Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key nodes in intracellular signaling cascades that are activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[6] this compound has been shown to be a potent inhibitor of this pathway in LPS-stimulated RAW 264.7 macrophages.[1][7] It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[1][5] This action, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1][6] The inhibitory effect appears to originate upstream, with this compound also reducing the phosphorylation of IκB kinase β (IKKβ).[1][6]

Caption: this compound blocks NF-κB activation by inhibiting IKKβ and IκBα phosphorylation.

Modulation of MAPK Pathways (ERK, p38, JNK)

MAPK signaling is another crucial element in the inflammatory response. This compound has demonstrated significant inhibitory effects on several MAPK pathways.

-

ERK Pathway: In LPS-stimulated RAW 264.7 cells, this compound was found to retard the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][5] This inhibition contributes to its overall anti-inflammatory effect, as the ERK pathway is involved in the regulation of NF-κB activation and cytokine production.

-

p38/JNK Pathways: Studies in models of acute lung injury and non-alcoholic fatty liver disease have shown that this compound can inactivate the p38 and c-Jun N-terminal kinase (JNK) signaling pathways.[3][4] One mechanism for this is the upregulation of Dual-Specificity Phosphatase 1 (DUSP1), a negative regulator of MAPK signaling that dephosphorylates and inactivates both p38 and JNK.[3]

Caption: this compound inhibits MAPK pathways by upregulating DUSP1 and blocking ERK phosphorylation.

Regulation of the PI3K/Akt/mTOR Pathway

In human microvascular endothelial cells (HMEC-1), this compound attenuates LPS-induced inflammation by modulating the PI3K/Akt/mTOR pathway.[2] It prevents the LPS-induced phosphorylation of both Akt and mTOR.[2] This inhibition is crucial as the PI3K/Akt/mTOR pathway is involved in the LPS-stimulated upregulation of Toll-like receptor 4 (TLR4) and downregulation of the anti-inflammatory peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2][8] By blocking this pathway, this compound effectively prevents the increase in TLR4 and the decrease in PPAR-γ, thereby reducing the endothelial inflammatory response.[2]

Caption: this compound blocks PI3K/Akt/mTOR signaling, preventing TLR4 upregulation.

Quantitative Data on Anti-Inflammatory Effects

This compound has been shown to dose-dependently reduce the production of key inflammatory mediators. The following tables summarize the quantitative findings from in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Chemokines

| Cell Type | Stimulus | Mediator | This compound Conc. (µM) | Observed Effect | Reference |

| RAW 264.7 | LPS | TNF-α | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |

| RAW 264.7 | LPS | IL-1β | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |

| RAW 264.7 | LPS | IL-6 | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |

| RAW 264.7 | LPS | MCP-1 | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |

| HMEC-1 | LPS | TNF-α | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |

| HMEC-1 | LPS | IL-1β | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |

| HMEC-1 | LPS | MCP-1 | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |

| HMEC-1 | LPS | VCAM-1 | 25, 50, 100 | Significant inhibition of mRNA expression.[2][8] | [2],[8] |

| BEAS-2B | LPS | TNF-α, IL-6, IL-1β, IL-18 | 6.25, 12.5, 25, 50, 100 | Dose-dependent attenuation of expression.[3] | [3] |

Table 2: Effect of this compound on Inflammatory Enzymes and Mediators

| Cell Type | Stimulus | Mediator/Enzyme | This compound Conc. (µM) | Observed Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 12.5, 25, 50 | Dramatic amelioration of NO release.[1][7] | [1],[7] |

| RAW 264.7 | LPS | iNOS | 12.5, 25, 50 | Down-regulation of protein expression.[1][5] | [1],[5] |

| RAW 264.7 | LPS | COX-2 | 12.5, 25, 50 | Down-regulation of protein expression.[1][5] | [1],[5] |

| RAW 264.7 | LPS | PGE₂ | 12.5, 25, 50 | Dose-dependent reduction in production.[1][7] | [1],[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory potential of this compound.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory effects of a compound like this compound follows a structured workflow.

Caption: Standard workflow for assessing the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or human endothelial cell line HMEC-1 are commonly used.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed cells in appropriate plates (e.g., 1x10⁵ cells/well in a 24-well plate) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free or low-serum (2%) medium.[5] Add various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) and incubate for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL for RAW 264.7 or 500 ng/mL for HMEC-1), to all wells except the negative control.[8][9]

-

Incubation: Incubate for the desired time period (e.g., 24-48 hours for cytokine and NO measurement, or 15-60 minutes for signaling protein phosphorylation).

Cell Viability Assay (MTT/MTS)

Purpose: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed cells in a 96-well plate and treat with the same concentrations of this compound used in the primary assays.

-

After 24-48 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Assay (Griess Assay)

Purpose: To quantify the production of NO, a key inflammatory mediator produced by iNOS.

-

Collect 50-100 µL of cell culture supernatant from each well of the experimental plate.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

-

Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Cytokine Measurement (ELISA)

Purpose: To quantify the secretion of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokine of interest.

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction and measure the absorbance at the specified wavelength.

-

Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis

Purpose: To detect changes in the expression and phosphorylation state of key signaling proteins.

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-